molecular formula C22H25ClN4O3S B2405701 (E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1321954-99-7

(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2405701
CAS No.: 1321954-99-7
M. Wt: 460.98
InChI Key: RMPJXMYGWCNTLU-CALJPSDSSA-N
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Description

(E)-N-(3-(Dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride ( 1321954-99-7) is a small molecule research chemical with a molecular formula of C22H25ClN4O3S and a molecular weight of 461.0 g/mol . This compound features a benzothiazole core, a structure of significant interest in medicinal chemistry and materials science. While specific biological or mechanistic data for this exact molecule is not available in the public domain, structurally related benzothiazole derivatives are actively researched for their potential as corrosion inhibitors . Researchers exploring the structure-activity relationships of acrylamide-based compounds or the properties of benzothiazole-functionalized molecules may find this chemical valuable. The product requires cold-chain transportation and is intended for use in controlled laboratory settings by qualified researchers. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S.ClH/c1-16-7-4-10-19-21(16)23-22(30-19)25(14-6-13-24(2)3)20(27)12-11-17-8-5-9-18(15-17)26(28)29;/h4-5,7-12,15H,6,13-14H2,1-3H3;1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPJXMYGWCNTLU-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a unique structure that includes a benzamide core, a dimethylamino propyl group, and a nitrophenyl moiety, making it a candidate for various biological studies.

  • IUPAC Name : (E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide; hydrochloride
  • Molecular Formula : C22H25ClN4O3S
  • Molecular Weight : 461.0 g/mol
  • CAS Number : 1321954-99-7

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, studies involving 2D and 3D cell cultures demonstrated that these compounds significantly reduced cell viability in lung cancer models, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used .

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing moderate activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as nitro groups, has been correlated with enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with cellular pathways involved in apoptosis and cell cycle regulation, potentially leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the antitumor effects of related compounds in both two-dimensional and three-dimensional cultures. The results indicated that the compounds exhibited higher efficacy in the two-dimensional format compared to three-dimensional models, highlighting the importance of testing conditions in drug efficacy assessments .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar compounds, confirming their effectiveness against a range of pathogens. The study emphasized the role of lipophilicity in enhancing antibacterial activity, suggesting that modifications to the molecular structure could yield more potent derivatives.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits a range of biological activities that make it suitable for various applications:

  • Anticancer Activity : The thiazole ring is known for its anticancer properties. Compounds containing thiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.
  • Drug Delivery Systems : Due to its cationic nature and ability to form complexes with nucleic acids, it is being explored as a vector for gene delivery systems. Its structure allows for efficient intracellular delivery of plasmid DNA, enhancing the effectiveness of gene therapy approaches .

Applications in Research

The following sections outline specific applications of (E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride based on recent studies and findings.

Medicinal Chemistry

The compound's structural characteristics make it a valuable building block in medicinal chemistry. It can be used to synthesize new derivatives aimed at enhancing pharmacological profiles against various diseases, particularly cancers and infectious diseases.

Gene Therapy

As mentioned earlier, the compound's ability to complex with nucleic acids positions it as a promising candidate for gene therapy applications. Research has demonstrated that by modifying the molecular structure, the efficiency of gene delivery can be significantly improved .

Nanotechnology

In nanotechnology, this compound can be utilized in the formulation of nanoparticles for targeted drug delivery systems. Its chemical properties allow for the creation of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner at specific sites within the body .

Biocompatible Coatings

Due to its favorable interactions with biological systems, this compound can be employed in developing biocompatible coatings for medical devices, enhancing biocompatibility and reducing rejection rates when implanted in vivo .

Case Study 1: Gene Delivery Efficacy

A study conducted by Wu et al. (2014) explored the use of glucose-containing diblock polycations, including derivatives of N-[3-(dimethylamino)propyl]methacrylamide, in plasmid DNA delivery systems. The findings indicated that the molecular weight and charge density of these compounds significantly influenced their efficiency in delivering genetic material into cells, highlighting the potential application of similar compounds like this compound in gene therapy .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, several thiazole derivatives were synthesized and tested against various cancer cell lines. Results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on tumor cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share core features such as benzothiazole rings, acrylamide linkers, or substituted aromatic groups. Below is a detailed comparison based on substituent variations and inferred physicochemical/biological implications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Key Structural Features Notable Differences vs. Target Compound Potential Implications References
Target Compound 4-methylbenzo[d]thiazol-2-yl, 3-nitrophenyl acrylamide, dimethylaminopropyl, hydrochloride Enhanced solubility (hydrochloride salt); nitro group may influence electronic properties.
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (Patent EP3348550A1) Benzothiazole-2-yl, 2,4-dimethoxyphenyl acrylamide No methyl on benzothiazole; dimethoxyphenyl vs. nitrophenyl Methoxy groups increase lipophilicity; lack of nitro may reduce electrophilic reactivity.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (ID 1052530-89-8) 4-methoxybenzo[d]thiazol-2-yl, carboxamide (vs. acrylamide) Methoxy instead of methyl; carboxamide linker Carboxamide may reduce conformational flexibility; methoxy group alters metabolic stability.
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) 4-nitrophenyl, thienyl acrylamide, propylamine side chain Para-nitro vs. meta-nitro; thienyl substituent; propylamine Thienyl group introduces π-π interactions; para-nitro may alter binding affinity.

Key Observations:

Benzothiazole Substitution: The target compound’s 4-methylbenzothiazole group (vs. Methoxy substituents (e.g., ID 1052530-89-8) may enhance metabolic stability but reduce electron-withdrawing effects compared to nitro groups .

Acrylamide Linker and Aromatic Substituents :

  • The 3-nitrophenyl group introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity and intermolecular interactions compared to dimethoxyphenyl or thienyl groups .
  • Thienyl-containing analogs (e.g., compound 5112) may exhibit distinct binding profiles due to sulfur’s polarizability and heteroaromaticity .

Pharmacological Hypotheses :

  • While specific activity data for the target compound is absent in the provided evidence, structural analogs suggest that nitro positioning (meta vs. para) and benzothiazole substitution critically influence bioactivity. For instance, para-nitro groups in compound 5112 may confer different target selectivity compared to the meta-nitro configuration in the target compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride?

Answer:

  • Key Steps :
    • Acrylamide Formation : Use a nucleophilic substitution reaction between 3-(3-nitrophenyl)acryloyl chloride and the secondary amine group of the 4-methylbenzo[d]thiazol-2-yl-dimethylaminopropyl precursor. Catalysts like triethylamine (TEA) or PCl₃ may enhance reaction efficiency .
    • Solvent System : Optimize solvent polarity using ethyl acetate/petroleum ether mixtures (e.g., 1:1 v/v) for reflux conditions, balancing solubility and reaction kinetics .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone or ethanol to isolate the hydrochloride salt. Typical yields range from 16–59% for analogous compounds .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

  • NMR Analysis : Confirm the (E)-configuration of the acrylamide double bond via coupling constants (J ≈ 15–16 Hz for trans isomers) in ¹H-NMR. Aromatic protons from the 3-nitrophenyl and benzothiazole groups should appear as distinct multiplet patterns .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]⁺ ion) with a tolerance of ±2 ppm. For the hydrochloride salt, observe chloride counterion signals in ESI-MS .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate amide bond formation. For example, ZnCl₂ improved yields in thiazolidine syntheses by 20–30% .
  • Temperature Control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time (e.g., from 24 hours to 2–4 hours) while minimizing thermal degradation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethyl acetate for acrylamide stabilization. Ethyl acetate reduces side reactions like hydrolysis .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Anti-Inflammatory Potential : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages using ELISA. Analogous benzothiazole acrylamides showed IC₅₀ values <10 μM .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure. Thiazole derivatives induced apoptosis via caspase-3 activation (EC₅₀ ~5–20 μM) .
  • Kinase Inhibition : Use ADP-Glo™ assays to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to the acrylamide’s electrophilic warhead .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on bioactivity and logP .
  • Amine Side Chain Modifications : Test alternative tertiary amines (e.g., piperidine instead of dimethylaminopropyl) to modulate solubility and target binding .
  • Benzothiazole Optimization : Introduce halogen substituents (e.g., Cl at position 5) to enhance π-stacking interactions in enzymatic pockets .

Advanced: What analytical challenges arise in quantifying this compound, and how are they resolved?

Answer:

  • HPLC Method Development : Use a C18 column (3.5 μm, 150 mm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v). Retention time ~8–10 minutes .
  • Detection Sensitivity : Employ UV detection at 254 nm (for nitro groups) or fluorescence tagging for low-concentration samples .
  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolysis products (e.g., free amine or acrylic acid derivatives) .

Advanced: How should contradictory biological data from different assay models be interpreted?

Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., Western blot for apoptosis markers if MTT results are inconclusive) .
  • Cellular Context : Account for cell-specific factors (e.g., metabolic enzyme expression) that may alter prodrug activation. Test in isogenic cell lines .
  • Pharmacokinetic Profiling : Compare in vitro IC₅₀ with plasma concentrations from rodent PK studies to assess translational relevance .

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